(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridine ring substituted with an o-tolyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including condensation and cyclization.
Introduction of the o-tolyl group: The o-tolyl group is introduced via a substitution reaction using appropriate reagents.
Coupling of the protected amino acid: The protected amino acid is coupled with the pyridine derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Substitution: The pyridine ring and the o-tolyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection yields the free amino acid, while oxidation and reduction can modify the functional groups on the pyridine ring and the o-tolyl group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering their activity.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid: Has the opposite stereochemistry.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(p-tolyl)pyridin-2-yl)propanoic acid: Has a different substitution pattern on the pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(o-tolyl)pyridin-2-yl)propanoic acid is unique due to its specific stereochemistry, protecting group, and substitution pattern
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-3-[5-(2-methylphenyl)pyridin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-13-7-5-6-8-16(13)14-9-10-15(21-12-14)11-17(18(23)24)22-19(25)26-20(2,3)4/h5-10,12,17H,11H2,1-4H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
InChI Key |
NSMIRHWGPCZGBC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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